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Introduction
Etavopivat (formerly FT-4202) is an investigational, oral, small-molecule activator of the red

blood cell isozyme of pyruvate kinase (PKR).[1] It is currently in clinical development for the

treatment of sickle cell disease (SCD) and other hemoglobinopathies.[2][3][4] The mechanism

of action of etavopivat is centered on the activation of PKR, a key enzyme in the glycolytic

pathway of red blood cells (RBCs).[3][4] This activation leads to a decrease in 2,3-

diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels.

[3][4] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn

reduces the polymerization of sickle hemoglobin (HbS) and subsequent sickling of RBCs.[2][3]

[4] The elevation of ATP is proposed to improve RBC membrane integrity and deformability.[3]

[4] This document provides detailed application notes and protocols for researchers

investigating etavopivat in pediatric populations with sickle cell disease, with a focus on

dosage considerations, experimental design, and relevant biomarker analysis.
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Caption: Etavopivat's mechanism of action in red blood cells.
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Pediatric Clinical Trial Data for Etavopivat
The following tables summarize key data from ongoing and recent clinical trials of etavopivat
in pediatric patients with sickle cell disease.

Table 1: Overview of Key Pediatric Clinical Trials

Trial Identifier Phase Age Range Dosage
Primary

Objectives

HIBISCUS Kids

(NCT06198712)
1/2

6 months to <18

years (in cohorts)

400 mg once

daily (for 12-<18

year cohort)

Pharmacokinetic

s and Safety

NCT05953584 2 12 to 16 years
400 mg once

daily

Safety and

change in

cerebral blood

flow

HIBISCUS

(NCT04624659)
2/3 12 to 65 years

200 mg or 400

mg once daily

Increase in

hemoglobin and

reduction in

VOCs

Table 2: Patient Demographics and Baseline Characteristics (HIBISCUS Kids - Cohort 1)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b3325937?utm_src=pdf-body
https://www.benchchem.com/product/b3325937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characteristic Value

Number of Participants 15

Age (Mean, range) 14.5 years (12-17)

Sex (Female) 10 (66.7%)

Race (Black/African American) 10 (66.7%)

Genotype (HbSS) 13 (86.7%)

Genotype (HbSβ⁰-thalassemia) 2 (13.3%)

Baseline Hemoglobin (Mean ± SD) 8.0 ± 1.13 g/dL

Data from a preliminary analysis of the first

cohort.

Table 3: Preliminary Efficacy and Biomarker Data (HIBISCUS Kids - Cohort 1, 24 Weeks)

Endpoint Result

Hemoglobin Response (>1 g/dL increase) 10 out of 15 participants

Mean Change in Hemoglobin (Week 24, ± SD) +1.4 ± 0.99 g/dL

Mean Number of VOCs (24 weeks, ± SD) 1.8 ± 1.93

Mean Change in Absolute Reticulocyte Count (±

SD)
-84.5 x 10⁹/L (± 64.5)

Mean Change in Indirect Bilirubin (± SD) -28.3 µmol/L (± 26.3)

Mean Change in Lactate Dehydrogenase (± SD) -179 U/L (± 124.2)

Data from a preliminary analysis of the first

cohort.
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Protocol 1: Phase 1/2 Open-Label Study of Etavopivat in
Pediatric SCD (Adapted from HIBISCUS Kids -
NCT06198712)
1.1. Study Objectives:

Primary: To evaluate the pharmacokinetics (PK) and safety of etavopivat in pediatric

patients with SCD.

Secondary: To assess the pharmacodynamic (PD) effects on hematological and hemolysis

markers, and to evaluate clinical efficacy endpoints.

1.2. Patient Population:

Inclusion Criteria:

Age 6 months to <18 years (enrolled in age-descending cohorts).

Confirmed diagnosis of SCD (HbSS, HbSβ⁰-thalassemia, or other severe genotypes).[5]

Hemoglobin level ≥5.5 and <10.5 g/dL at screening.[1]

History of severe SCD, defined by at least one of the following in the past 12 months: ≥2

vaso-occlusive crises (VOCs), hospitalization for an SCD-related complication, or

evidence of end-organ damage.[1]

Stable dose of hydroxyurea, crizanlizumab, or L-glutamine for a specified period before

enrollment is permitted.[1][5]

Exclusion Criteria:

History of stroke or abnormal transcranial doppler (TCD) velocity requiring chronic

transfusion.

Receiving chronic red blood cell transfusions.

Recent RBC transfusion within 60 days of screening.
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Significant renal or hepatic dysfunction.

Use of other investigational drugs within 30 days of screening.

1.3. Study Design and Treatment:

A single-arm, open-label study.[6]

Participants receive etavopivat 400 mg orally once daily. For younger cohorts, a weight-

based dosing with a granule formulation may be used.[1]

Treatment duration of up to 96 weeks, with a 24-week primary treatment period.[5][6]

1.4. Schedule of Assessments:
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1.5. Laboratory Methods:

Standard hematology and clinical chemistry will be performed by a central laboratory.

PK samples (plasma) will be analyzed for etavopivat concentrations using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.
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PD samples (whole blood/RBCs) will be analyzed for 2,3-DPG and ATP levels (see Protocol

2).

Protocol 2: Quantification of 2,3-DPG and ATP in RBCs
2.1. Principle: This protocol describes the quantification of 2,3-diphosphoglycerate (2,3-DPG)

and adenosine triphosphate (ATP) in isolated red blood cells using liquid chromatography-

tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity.

Enzymatic assays are also a viable alternative.

2.2. Materials:

Whole blood collected in K2EDTA tubes.

Phosphate-buffered saline (PBS), ice-cold.

Methanol, LC-MS grade, ice-cold.

Internal standards (e.g., stable isotope-labeled 2,3-DPG and ATP).

LC-MS/MS system with a suitable column (e.g., ion exchange).

2.3. Sample Preparation:

Collect whole blood in K2EDTA tubes and place immediately on ice.

Within 15 minutes of collection, centrifuge at 2,000 x g for 10 minutes at 4°C.

Aspirate and discard the plasma and buffy coat.

Wash the remaining packed RBCs twice with 5 volumes of ice-cold PBS, centrifuging and

aspirating the supernatant after each wash.

After the final wash, aliquot the packed RBCs and snap-freeze in liquid nitrogen. Store at

-80°C until analysis.

For analysis, thaw samples on wet ice.
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Perform protein precipitation and metabolite extraction by adding 4 volumes of ice-cold 80%

methanol containing the internal standards to the packed RBCs.

Vortex vigorously for 1 minute.

Incubate at -80°C for at least 60 minutes (or overnight) to ensure complete protein

precipitation.

Centrifuge at 15,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis:

Inject the extracted sample onto the LC-MS/MS system.

Use an appropriate gradient of mobile phases to achieve chromatographic separation of 2,3-

DPG and ATP.

Detect the analytes and internal standards using the mass spectrometer in multiple reaction

monitoring (MRM) mode with optimized precursor-product ion transitions.

Quantify the concentrations of 2,3-DPG and ATP by comparing the peak area ratios of the

analytes to their respective internal standards against a standard curve prepared in a similar

matrix.

2.5. Data Normalization:

Metabolite concentrations should be normalized to the hemoglobin content of the packed

RBCs, determined from a separate aliquot of the washed cells.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Treatment Period (96 Weeks)

End of Study

Patient Identification
(SCD diagnosis, age)

Informed Consent

Screening Assessments
(Inclusion/Exclusion Criteria,

Baseline Labs)

Enrollment

Day 1: Baseline Assessments
(PK/PD, Hematology, Vitals)

Administer Etavopivat
(400 mg QD)

Cycle

Periodic Study Visits
(Weeks 2, 4, 12, etc.)

Cycle

Monitor AEs, ConMeds,
Collect Samples (PK, PD,

Hematology), Review Diaries

Cycle Cycle

End of Treatment Visit
(Final Dose & Assessments)

Follow-up Visit
(4 Weeks Post-Dose)

Final Safety & Efficacy
Data Analysis

Click to download full resolution via product page

Caption: Pediatric clinical trial workflow for etavopivat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b3325937?utm_src=pdf-custom-synthesis
https://lbctr.moph.gov.lb/LBCTR/Trials/DownloadPDF/5274
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429364/
https://escholarship.org/uc/item/8n30p27n
https://escholarship.org/uc/item/8n30p27n
https://pubmed.ncbi.nlm.nih.gov/40987756/
https://pubmed.ncbi.nlm.nih.gov/40987756/
https://clinicaltrials.gov/study/NCT06198712
https://ctv.veeva.com/study/study-of-the-effect-of-etavopivat-on-cerebral-hemodynamic-response-in-children-with-sickle-cell-dise
https://ctv.veeva.com/study/study-of-the-effect-of-etavopivat-on-cerebral-hemodynamic-response-in-children-with-sickle-cell-dise
https://www.benchchem.com/product/b3325937#etavopivat-dosage-considerations-in-pediatric-sickle-cell-research
https://www.benchchem.com/product/b3325937#etavopivat-dosage-considerations-in-pediatric-sickle-cell-research
https://www.benchchem.com/product/b3325937#etavopivat-dosage-considerations-in-pediatric-sickle-cell-research
https://www.benchchem.com/product/b3325937#etavopivat-dosage-considerations-in-pediatric-sickle-cell-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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